3-[[1,1-Dioxo-6-(trifluoromethyl)-4H-1lambda6,2,4-benzothiadiazin-3-yl]sulfanyl]propanoic acid
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Overview
Description
AC-3056 is a non-peptide antioxidant compound that acts as an inhibitor of vascular cell adhesion molecule expression. It was originally developed by Aventis Pharmaceuticals and has since been acquired by Amylin Pharmaceuticals. AC-3056 has been investigated for its potential therapeutic applications, particularly in the treatment of atherosclerosis and other conditions related to the obstruction of blood vessels .
Chemical Reactions Analysis
AC-3056 undergoes several types of chemical reactions, including:
Oxidation: As an antioxidant, AC-3056 can undergo oxidation reactions where it donates electrons to neutralize reactive oxygen species.
Reduction: The compound can also participate in reduction reactions, where it gains electrons.
Substitution: AC-3056 may undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: As an antioxidant, AC-3056 is used in research to study its effects on oxidative stress and its potential to neutralize reactive oxygen species.
Biology: The compound has been investigated for its role in inhibiting vascular cell adhesion molecule expression, which is important in the study of inflammation and cardiovascular diseases.
Medicine: AC-3056 has shown promise in the treatment of atherosclerosis and other cardiovascular conditions.
Industry: The compound’s antioxidant properties make it useful in various industrial applications where oxidative degradation needs to be controlled.
Mechanism of Action
The mechanism of action of AC-3056 involves its antioxidant properties. The compound acts as an inhibitor of vascular cell adhesion molecule expression, which plays a role in the inflammatory response and the development of atherosclerosis. By inhibiting these molecules, AC-3056 helps to reduce inflammation and prevent the obstruction of blood vessels. The molecular targets and pathways involved include the inhibition of oxidative stress and the modulation of nitric oxide levels .
Comparison with Similar Compounds
AC-3056 can be compared with other similar antioxidant compounds, such as:
Vitamin E: A well-known antioxidant that protects cells from oxidative damage.
Resveratrol: A natural antioxidant found in red wine that has been studied for its cardiovascular benefits.
N-acetylcysteine: An antioxidant that is used to treat acetaminophen overdose and to reduce oxidative stress in various conditions.
What sets AC-3056 apart is its specific mechanism of inhibiting vascular cell adhesion molecule expression, which is not a common feature among other antioxidants. This unique property makes AC-3056 particularly valuable in the study and treatment of cardiovascular diseases.
Properties
CAS No. |
124850-88-0 |
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Molecular Formula |
C11H9F3N2O4S2 |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
3-[[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C11H9F3N2O4S2/c12-11(13,14)6-1-2-8-7(5-6)15-10(16-22(8,19)20)21-4-3-9(17)18/h1-2,5H,3-4H2,(H,15,16)(H,17,18) |
InChI Key |
ZUNZHDPBBVZHSH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)SCCC(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)SCCC(=O)O |
Origin of Product |
United States |
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